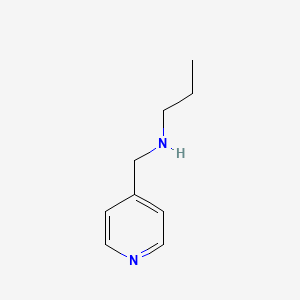

N-(pyridin-4-ylmethyl)propan-1-amine

Overview

Description

N-(pyridin-4-ylmethyl)propan-1-amine, also known as NPMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic compound. NPMPA is most commonly used as a reactant in organic synthesis, as a catalyst for various reactions, and as an intermediate in the production of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Synthesis and Characterization

- N-(pyridin-4-ylmethyl)propan-1-amine has been used in the synthesis and characterization of various metal complexes. For instance, it has been employed in the formation of a Zn(II) Schiff base complex, revealing its utility in creating complex structures with metal ions like zinc. This complex was characterized using spectroscopic methods and single crystal X-ray diffraction studies (Rezaeivala, 2017).

Coordination Chemistry

- The compound has been instrumental in coordination chemistry, particularly in the synthesis of unsymmetrical tripodal amines and their coordination with zinc(II). These studies explore the formation of mononuclear complexes and their structural characterization, providing insights into the reactivity of ligands with different zinc salts (Keypour et al., 2018).

Complex Formation with Copper(II)

- Research has also focused on its role in forming complexes with Copper(II), investigating the effects of arm length and interactions in the formation of these complexes. This includes studies on mononuclear and dinuclear complexes, highlighting its versatility in forming various structural configurations with copper (Keypour et al., 2015).

Formation of Helical Silver(I) Coordination Polymers

- The compound has been utilized in the construction of helical silver(I) coordination polymers. These polymers have been characterized through various methods, including elemental analysis, IR, and X-ray diffraction, underscoring its potential in creating helical structures in coordination chemistry (Zhang et al., 2013).

Catalysis and Olefin Epoxidation

- It has found application in catalysis, specifically in olefin epoxidation. Ruthenium carbene catalysts containing this compound have been synthesized and evaluated for their efficiency in epoxidation processes, demonstrating its relevance in industrial catalysis (Dakkach et al., 2014).

Ligand for Copper-Catalyzed Amination

- The compound has been identified as an efficient ligand for copper-catalyzed amination of aryl halides. This showcases its potential in facilitating organic reactions, particularly in the amination process, enhancing yields and functional group tolerance (Wang et al., 2015).

Cadmium(II) Complexation

- It has also been involved in the study of complexation to Cadmium(II), forming tetradentate ligands. This research highlights its role in creating diverse structures with cadmium, contributing to a deeper understanding of metal-ligand interactions (Hakimi et al., 2013).

Mercury Supramolecular Architectures

- The compound's role extends to constructing mercury supramolecular architectures, demonstrating its utility in forming complex structures with mercury, mediated by ligand conformations and non-covalent interactions (Ye et al., 2016).

Antimicrobial and DNA Cleavage Activity

- Additionally, its derivatives have been synthesized and assessed for their antimicrobial and DNA cleavage activities. This illustrates its biomedical applications, particularly in the development of new therapeutic agents (Keypour et al., 2017).

Manganese(II) Complexes Synthesis

- Research has also explored its use in synthesizing manganese(II) complexes, contributing to the field of inorganic chemistry and expanding the understanding of manganese coordination chemistry (Wu et al., 2004).

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-11-8-9-3-6-10-7-4-9/h3-4,6-7,11H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSCVLYVYOYYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405883 | |

| Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70065-81-5 | |

| Record name | N-(pyridin-4-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)